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For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 590 is a high-performance fluorescent dye belonging to the rhodamine family of dyes.[1]

[2] It is characterized by its strong absorption, high fluorescence quantum yield, and

exceptional photostability, making it a versatile tool for a wide range of applications in biological

research and drug development.[1][2] This guide provides an in-depth overview of the technical

specifications, experimental protocols, and key applications of ATTO 590, designed to enable

researchers to effectively integrate this powerful fluorophore into their experimental workflows.

ATTO 590 is particularly well-suited for advanced imaging techniques such as single-molecule

detection and super-resolution microscopy, including Stimulated Emission Depletion (STED),

PALM, and dSTORM.[1][2]

Core Photophysical and Chemical Properties
ATTO 590 exhibits excellent spectral properties, with an absorption maximum in the orange

region of the visible spectrum and a bright red fluorescence emission. Its key characteristics

are summarized in the table below, providing a comprehensive overview for experimental

design and data analysis.
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Property Value Reference

Absorption Maximum (λ_abs_) 594 nm [3]

Emission Maximum (λ_em_) 624 nm [3]

Molar Extinction Coefficient

(ε_max_)
120,000 M⁻¹cm⁻¹ [3]

Fluorescence Quantum Yield

(Φ)
0.80 [1]

Fluorescence Lifetime (τ) 3.7 ns [1]

Molecular Weight (as free acid) ~691 g/mol

Chemical Class Rhodamine [1][2]

Solubility Moderately hydrophilic [1]

Chemical Reactivity and Labeling Chemistries
ATTO 590 is available with a variety of reactive groups, enabling the covalent labeling of a wide

range of biomolecules, including proteins, nucleic acids, and small molecules. The choice of

reactive chemistry depends on the target functional group on the biomolecule of interest.
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Reactive Group
Target Functional
Group

pH Optimum
Key
Considerations

NHS-ester
Primary amines (-

NH₂)
8.0 - 9.0

Commonly used for

labeling lysine

residues in proteins

and amine-modified

oligonucleotides.

Maleimide Thiols (-SH) 7.0 - 7.5

Ideal for labeling

cysteine residues in

proteins, providing

site-specific

modification.

Phalloidin F-actin N/A

A high-affinity probe

for visualizing the

actin cytoskeleton.

Azide/Alkyne Alkyne/Azide N/A

Used in "click

chemistry" for highly

specific and efficient

bioconjugation.

Experimental Protocols
Detailed methodologies for common labeling and staining procedures are provided below.

These protocols serve as a starting point and may require optimization based on the specific

experimental context.

Amine-Reactive Labeling of Proteins with ATTO 590
NHS-ester
This protocol describes the labeling of primary amines, such as those on lysine residues of

proteins, using ATTO 590 N-hydroxysuccinimidyl (NHS) ester.

Materials:
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Protein of interest (in an amine-free buffer, e.g., PBS)

ATTO 590 NHS-ester

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

1 M Sodium bicarbonate buffer (pH 8.3)

Gel filtration column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Protein Preparation: Dissolve the protein in an amine-free buffer such as PBS. If the protein

is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS. Adjust

the pH of the protein solution to 8.3 by adding the 1 M sodium bicarbonate buffer to a final

concentration of 100 mM. The optimal protein concentration is typically between 2-10

mg/mL.

Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS-ester in anhydrous

DMF or DMSO to a concentration of 10 mg/mL.

Labeling Reaction: Add the dissolved ATTO 590 NHS-ester to the protein solution. A molar

excess of the dye is typically required, with the exact ratio depending on the protein and the

desired degree of labeling. A good starting point is a 3-fold molar excess of the dye.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column

pre-equilibrated with PBS. The first colored band to elute is the ATTO 590-labeled protein.

Thiol-Reactive Labeling of Proteins with ATTO 590
Maleimide
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This protocol is for the site-specific labeling of cysteine residues in proteins using ATTO 590
maleimide.

Materials:

Protein of interest containing free thiol groups

ATTO 590 maleimide

Anhydrous DMF or DMSO

Reaction buffer (e.g., PBS, pH 7.0-7.5)

Reducing agent (optional, e.g., TCEP or DTT)

Quenching reagent (e.g., glutathione)

Gel filtration column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Dissolve the protein in a reaction buffer at a pH between 7.0 and 7.5. If

the protein contains disulfide bonds that need to be labeled, they must first be reduced using

a reducing agent like TCEP or DTT. If DTT is used, it must be removed before adding the

maleimide.

Dye Preparation: Freshly prepare a 10 mg/mL solution of ATTO 590 maleimide in anhydrous

DMF or DMSO.

Labeling Reaction: Add the dissolved ATTO 590 maleimide to the protein solution. A 1.3-fold

molar excess of the dye over the protein is a common starting point.

Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.

Quenching (Optional): Add a small excess of a low molecular weight thiol like glutathione to

quench any unreacted maleimide.
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Purification: Purify the labeled protein from the free dye and quenching reagent using a gel

filtration column.

F-Actin Staining with ATTO 590 Phalloidin
This protocol outlines the procedure for staining filamentous actin (F-actin) in fixed cells.

Materials:

Fixed and permeabilized cells on coverslips

ATTO 590 Phalloidin

Methanol

Phosphate-buffered saline (PBS)

Bovine serum albumin (BSA) (optional)

Procedure:

Stock Solution Preparation: Dissolve the lyophilized ATTO 590 phalloidin in methanol to

create a stock solution. For example, 10 nmol can be dissolved in 500 µL of methanol.[3]

Store this stock solution at -20°C.

Staining Solution Preparation: Dilute the stock solution in PBS to the desired working

concentration. A common dilution is 20-30 µL of the stock solution in 1 mL of PBS.[3]

Blocking (Optional): To reduce non-specific binding, you can pre-incubate the fixed and

permeabilized cells with PBS containing 1% BSA for 30 minutes.

Staining: Add the staining solution to the cells and incubate for 20-90 minutes at room

temperature, protected from light.

Washing: Wash the cells 2-3 times with PBS to remove unbound phalloidin conjugate.

Mounting and Imaging: Mount the coverslips and proceed with fluorescence microscopy.
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Applications and Visualizations
ATTO 590 is a versatile dye with numerous applications in cellular and molecular biology. Its

brightness and photostability make it an excellent choice for demanding imaging techniques.

Super-Resolution Microscopy (STED)
ATTO 590 is well-suited for STED microscopy, a super-resolution technique that overcomes the

diffraction limit of light. In a typical two-color STED setup, ATTO 590 can be paired with another

dye like ATTO 647N.[4] The use of a single pulsed laser for excitation and depletion, combined

with gated timing circuits, allows for the separation of the two color channels with minimal

crosstalk.[4]

Sample Preparation
STED Imaging

Biological Sample Sample labeled with
ATTO 590 and ATTO 647N

Immunostaining
Pulsed Laser Excitation Donut-shaped STED Laser

Depletion of
peripheral fluorescence Gated Detection Super-Resolution Image

Click to download full resolution via product page

A simplified workflow for two-color STED microscopy using ATTO 590.

Visualizing Signaling Events with FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular

interactions and conformational changes in real-time. A FRET pair consisting of a donor

fluorophore and an acceptor fluorophore can be used to create biosensors that report on

specific cellular events. ATTO 590 can serve as an excellent acceptor for a donor like ATTO

488. For instance, an ATTO 488/ATTO 590 FRET pair has been successfully used to monitor

the integrity and trafficking of siRNA in living cells.

In this application, the siRNA is dual-labeled with the donor (ATTO 488) on one strand and the

acceptor (ATTO 590) on the complementary strand. When the siRNA is intact, the two dyes are

in close proximity, resulting in high FRET efficiency (emission from the acceptor upon donor

excitation). If the siRNA is degraded, the strands separate, leading to a loss of FRET.
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Diagram of a FRET-based biosensor for siRNA integrity using an ATTO 488/ATTO 590 pair.

Tracking Receptor Internalization
Fluorescently labeled antibodies are crucial tools for studying the trafficking of cell surface

receptors, a key aspect of many signaling pathways. An antibody specific to an extracellular

domain of a receptor can be conjugated with ATTO 590. Upon binding to the receptor, the

fluorescent signal can be tracked over time to monitor its internalization and subsequent

intracellular fate.
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Workflow for tracking receptor internalization using an ATTO 590-labeled antibody.
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Conclusion
ATTO 590 is a robust and versatile fluorescent dye that offers significant advantages for a wide

array of bio-imaging and analytical applications. Its superior photophysical properties,

combined with the availability of various reactive forms, make it an invaluable tool for

researchers in cell biology, neuroscience, and drug discovery. The detailed protocols and

application examples provided in this guide are intended to facilitate the successful

implementation of ATTO 590 in your research, enabling new insights into complex biological

processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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